molecular formula C22H24N2O2 B2649104 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide CAS No. 41609-02-3

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide

Cat. No.: B2649104
CAS No.: 41609-02-3
M. Wt: 348.446
InChI Key: WKCNRMGEYKUIRM-UHFFFAOYSA-N
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Description

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is a complex organic compound with a unique structure that includes a benzylamino group, a dimethyl group, and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.

    Attachment of the Dimethyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the phenyl ring using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzylamine, phenylboronic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Cyclohexanone: A compound with a cyclohexane ring and a ketone group.

    N-Phenylacetamide: A compound with a phenyl group attached to an acetamide group.

Uniqueness

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

6-benzylimino-2-hydroxy-4,4-dimethyl-N-phenylcyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,25H,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPJAJDBUIPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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